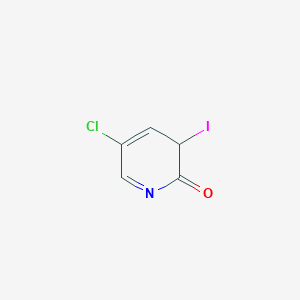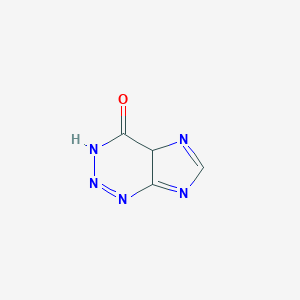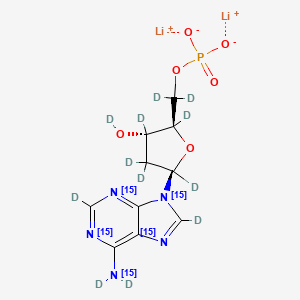
2'-Deoxyadenosine-5'-monophosphate-15N5,d12 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is a deoxyribonucleotide found in DNA. It is a nucleic acid adenosine monophosphate derivative that has been labeled with deuterium and nitrogen-15 isotopes . This compound is used in scientific research to study adenosine-based interactions during DNA synthesis and DNA damage .
Vorbereitungsmethoden
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the 2’-Deoxyadenosine-5’-monophosphate molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions and purification processes . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding deoxyadenosine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantitation of the compound in biological systems . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair . The pathways involved are primarily related to nucleotide metabolism and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is unique due to its stable isotope labeling with deuterium and nitrogen-15. Similar compounds include:
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 disodium salt: Labeled with carbon-13 and nitrogen-15.
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt: Labeled with carbon-13 and nitrogen-15, with three phosphate groups.
2’-Deoxyguanosine-13C10,15N5 5’-monophosphate disodium salt: Labeled with carbon-13 and nitrogen-15, but with guanine as the base.
These similar compounds are also used in scientific research for studying DNA synthesis, damage, and nucleotide metabolism .
Eigenschaften
Molekularformel |
C10H12Li2N5O6P |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D;;/hD2 |
InChI-Schlüssel |
HQPPQRVOFRAJDP-UKYKNKAZSA-L |
Isomerische SMILES |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



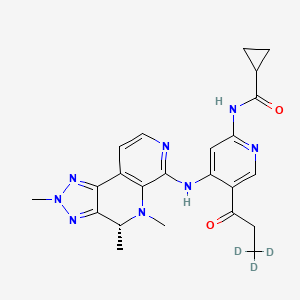
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
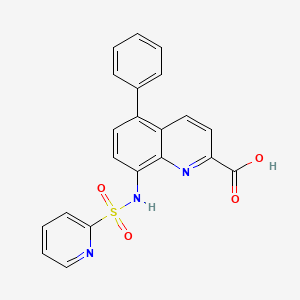

![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
